2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide
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Overview
Description
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is known for its biological activity, and a tetrahydrothiopyran moiety, which adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide typically involves the reaction of tetrahydro-2H-thiopyran-4-ylamine with thiazole-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticonvulsant activity and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is known to interact with enzymes and proteins, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-2H-thiopyran-4-carboxamide: Shares the tetrahydrothiopyran moiety but lacks the thiazole ring.
Thiazole-4-carboxamide: Contains the thiazole ring but lacks the tetrahydrothiopyran moiety.
Uniqueness
2-(Tetrahydro-2H-thiopyran-4-yl)thiazole-4-carboxamide is unique due to the combination of the thiazole ring and tetrahydrothiopyran moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2OS2 |
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Molecular Weight |
228.3 g/mol |
IUPAC Name |
2-(thian-4-yl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C9H12N2OS2/c10-8(12)7-5-14-9(11-7)6-1-3-13-4-2-6/h5-6H,1-4H2,(H2,10,12) |
InChI Key |
GFHDNTAOQFMQPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCC1C2=NC(=CS2)C(=O)N |
Origin of Product |
United States |
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